molecular formula C10H12FN B12072815 (S)-1-(2-Fluorophenyl)but-3-en-1-amine

(S)-1-(2-Fluorophenyl)but-3-en-1-amine

Cat. No.: B12072815
M. Wt: 165.21 g/mol
InChI Key: VEERPKSHPIAFJZ-JTQLQIEISA-N
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Description

Significance of Chiral Fluorinated Amines in Modern Synthetic Chemistry

Chiral amines are fundamental building blocks in the synthesis of a vast array of biologically active compounds, including approximately 40-45% of small-molecule pharmaceuticals, agrochemicals, and other fine chemicals. acs.orgopenaccessgovernment.org The stereochemistry of a molecule is crucial, as different enantiomers can exhibit vastly different pharmacological activities, with one form being therapeutic while the other might be inactive or even harmful. openaccessgovernment.orgmusechem.com The synthesis of single, pure enantiomers is therefore a primary goal in medicinal and agricultural chemistry to maximize efficacy and minimize potential side effects. openaccessgovernment.orgnih.gov

The introduction of fluorine into organic molecules is a widely used strategy in drug design to enhance a compound's physicochemical properties. acs.orgacs.org Fluorine's high electronegativity and small size can lead to several beneficial effects:

Modulation of Basicity: Attaching fluorine to a molecule can decrease the basicity (pKa) of nearby amine groups, which can improve the bioavailability of a drug by altering its absorption and distribution characteristics. nih.gov

Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic oxidation. acs.orgdovepress.com Replacing a hydrogen atom with fluorine at a metabolically vulnerable site can block oxidation, thereby extending the compound's half-life. nih.gov

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, potentially increasing the intrinsic potency of a drug molecule. acs.orgdovepress.com

Consequently, the combination of a chiral center and fluorine within an amine structure, as seen in (S)-1-(2-Fluorophenyl)but-3-en-1-amine, creates a molecular scaffold of significant interest. These chiral fluorinated amines are highly valued building blocks in medicinal chemistry for developing new therapeutic agents with improved properties. nih.govresearchgate.net

The Role of Allylic Amines as Versatile Synthetic Intermediates

Allylic amines are crucial structural motifs found in numerous biologically relevant agents, drugs, and natural products. nih.govrsc.org They serve as exceptionally versatile three-carbon building blocks in organic synthesis, analogous to the more commonly used allylic alcohols. nih.govnih.gov Their utility stems from the presence of two reactive functional groups—the amine and the alkene—which can be manipulated through a wide range of chemical transformations.

The synthetic value of allylic amines is demonstrated by their role as key intermediates in the construction of more complex molecules:

Synthesis of Bioactive Amines and Heterocycles: Allylic amines are foundational starting materials for producing diverse bioactive amines and for constructing various nitrogen-containing heterocyclic rings. nih.govrsc.orgnih.gov

Carbon-Carbon Bond Formation: The alkenyl group allows for C-C bond formation through methods such as the addition of organometallic reagents to the imine form. nih.govacs.org

Allylic C-H Amination and Functionalization: Modern synthetic methods, often employing transition metal catalysis, enable the direct amination of allylic C-H bonds, providing a direct route to these valuable compounds from simple olefins. organic-chemistry.orgacs.org

Metathesis Reactions: The double bond in allylic amines can participate in olefin metathesis reactions, allowing for the generation of more complex and functionally diverse derivatives. nih.gov

Numerous catalytic methods have been developed for the synthesis of allylic amines, including palladium-catalyzed reactions, multicomponent couplings involving nickel catalysts, and rhodium-catalyzed additions, highlighting the importance of this class of compounds in synthetic chemistry. rsc.orgorganic-chemistry.orgrsc.orgorganic-chemistry.org

Overview of Current Academic Research Perspectives on (S)-1-(2-Fluorophenyl)but-3-en-1-amine and Related Structures

While specific, in-depth academic literature focused exclusively on the synthesis and reactivity of (S)-1-(2-Fluorophenyl)but-3-en-1-amine is not extensively documented, its chemical significance can be inferred from research on structurally related compounds and general synthetic methodologies. The molecule is commercially available, indicating its utility as a building block for further chemical synthesis.

Research perspectives on this class of compounds center on efficient and stereoselective synthetic routes. The construction of the chiral center adjacent to the fluorine-substituted phenyl ring is a key challenge. General strategies applicable to the synthesis of (S)-1-(2-Fluorophenyl)but-3-en-1-amine and its analogues include:

Asymmetric addition of organometallic reagents to imines: A common and effective method involves the addition of an allyl nucleophile (like allylmagnesium bromide or allylzinc bromide) to an imine derived from 2-fluorobenzaldehyde, using a chiral catalyst or auxiliary to control the stereochemistry. nih.gov

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of corresponding enamines or imines is a powerful tool for accessing chiral amines with high enantioselectivity. acs.org

Transition-Metal Catalyzed Allylic Amination: Methods such as palladium-catalyzed allylic amination could be employed, where an amine is introduced to an allylic substrate. organic-chemistry.orgnih.gov

The properties and synthetic potential of this compound can be contextualized by examining its close structural relatives, which are also subjects of synthetic interest.

Table 1: Properties of (S)-1-(2-Fluorophenyl)but-3-en-1-amine and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
(S)-1-(2-Fluorophenyl)but-3-en-1-amine C₁₀H₁₂FN 165.21 Not Available
1-(2-Fluorophenyl)but-3-en-1-ol C₁₀H₁₁FO 166.19 144486-11-3 chemscene.com
1-(2-Fluorophenyl)butan-1-amine C₁₀H₁₄FN 167.22 1225519-40-3 chemscene.com
(S)-1-(3-Fluorophenyl)but-3-en-1-amine C₁₀H₁₂FN 165.21 949096-29-1 bldpharm.com
(S)-1-(4-Fluorophenyl)but-3-en-1-amine hydrochloride C₁₀H₁₃ClFN 201.67 Not Available bldpharm.com

This data highlights the variations in structure, such as the position of the fluorine atom or the oxidation state of the benzylic carbon, which are key variables in synthetic and medicinal chemistry research. The development of efficient, scalable, and stereoselective syntheses for these types of chiral fluorinated allylic amines remains an active area of academic and industrial research.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(1S)-1-(2-fluorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H12FN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10H,1,5,12H2/t10-/m0/s1

InChI Key

VEERPKSHPIAFJZ-JTQLQIEISA-N

Isomeric SMILES

C=CC[C@@H](C1=CC=CC=C1F)N

Canonical SMILES

C=CCC(C1=CC=CC=C1F)N

Origin of Product

United States

Synthetic Methodologies for S 1 2 Fluorophenyl but 3 En 1 Amine and Analogous Chiral Amines

Stereoselective Approaches to 1-Arylbut-3-en-1-amines

The creation of a specific stereoisomer of 1-arylbut-3-en-1-amines often relies on stereoselective strategies, which guide the reaction to favor the formation of one stereoisomer over others. These methods can be broadly categorized into those mediated by chiral auxiliaries and those that employ diastereoselective strategies.

Chiral Auxiliary-Mediated Synthesis

A cornerstone in asymmetric synthesis is the use of chiral auxiliaries. wikipedia.orgresearchgate.net These are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse. wikipedia.org This strategy has been effectively applied to the synthesis of chiral amines.

A powerful and widely adopted method for the asymmetric synthesis of amines involves the use of tert-butanesulfinamide, often referred to as Ellman's auxiliary. yale.edusigmaaldrich.com This chiral ammonia (B1221849) equivalent condenses with aldehydes and ketones under mild conditions to form N-tert-butanesulfinyl imines. sigmaaldrich.comnih.gov The sulfinyl group is crucial; it activates the imine for nucleophilic attack and acts as a potent chiral directing group, leading to high diastereoselectivity in the addition of various nucleophiles. sigmaaldrich.com

For the synthesis of homoallylic amines, the stereoselective allylation of these N-sulfinyl imines is a key reaction. The addition of an allyl nucleophile, such as an allyl Grignard reagent, to an N-tert-butanesulfinyl aldimine proceeds with a high degree of stereocontrol. wikipedia.orgnih.gov The stereochemical outcome can be rationalized by a six-membered ring transition state where the magnesium ion coordinates to both the sulfinyl oxygen and the imine nitrogen. wikipedia.org

The general process involves two main steps:

Imin-Formation : Condensation of an aldehyde (e.g., 2-fluorobenzaldehyde) with enantiopure (R)- or (S)-tert-butanesulfinamide. This is often promoted by a Lewis acid like titanium(IV) ethoxide or copper(II) sulfate. nih.gov

Diastereoselective Allylation : The resulting chiral N-sulfinyl imine is reacted with an allylating agent, such as allylmagnesium bromide. The chiral sulfinyl group directs the approach of the allyl nucleophile to one face of the C=N double bond. nih.gov

Auxiliary Cleavage : The sulfinyl group is removed from the resulting homoallylic sulfinamide, typically by treatment with a strong acid like HCl in a protic solvent, to yield the desired free primary amine. sigmaaldrich.com

The reaction of chiral N-sulfinyl imines with allylating agents like allylic bromides in the presence of indium or zinc is a well-established method for producing homoallylic amines with a high level of stereocontrol. nih.gov

Table 1: Diastereoselective Allylation of N-tert-Butanesulfinyl Imines

Aldehyde SubstrateAllylating AgentDiastereomeric Ratio (dr)Yield
Aromatic AldehydesAllylmagnesium BromideTypically >90:10Good to Excellent
Aliphatic AldehydesAllylmagnesium BromideVariable, often moderate to goodGood
Trifluoromethyl KetiminesDimethylsulfoxonium Methylide86:14 to >99:145-93%

This table presents typical outcomes for the diastereoselective addition of nucleophiles to N-tert-butanesulfinyl imines, demonstrating the high stereocontrol exerted by the sulfinyl auxiliary. Data synthesized from literature findings. nih.gov

Another class of effective chiral auxiliaries is derived from homochiral pyrrolidines, such as those based on L-proline. koreascience.kr For instance, hydrazones derived from (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) have been used in diastereoselective allylations. koreascience.kr A one-pot method has been developed involving the reaction of aldehydes, a chiral L-proline-derived hydrazide, and an allylindium species. This approach is attractive due to its operational simplicity and the use of less toxic indium reagents. koreascience.kr The reaction proceeds smoothly, often catalyzed by a Lewis acid like Zn(ClO₄)₂, to afford chiral homoallylic amine derivatives in high yields and with significant diastereoselectivity. koreascience.kr

Diastereoselective Synthesis Strategies

Diastereoselective synthesis creates a new stereocenter under the influence of a pre-existing one. In the context of homoallylic amines, if the imine or the allylating agent already contains a chiral center, it can direct the stereochemistry of the addition reaction. nih.gov

Double asymmetric reactions, where both the imine and the allylic coupling partner are chiral, provide a powerful method for controlling stereoselection. nih.gov For example, the reductive cross-coupling of a chiral imine (derived from an amino acid like phenylglycine) with a chiral allylic alcohol can produce stereodefined homoallylic amines with very high levels of stereocontrol. nih.gov The choice of the absolute stereochemistry of both coupling partners is crucial, as one combination may lead to a "matched" pair with excellent diastereoselectivity, while the opposite combination (a "mismatched" pair) may result in lower selectivity. nih.gov

Catalytic Asymmetric Synthesis of Chiral Amines

Moving beyond stoichiometric chiral auxiliaries, catalytic asymmetric synthesis represents a more atom-economical and efficient approach. acs.orgrsc.org In these methods, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Precursors

The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing α-chiral amines. acs.orgnih.gov This approach offers excellent atom economy and is considered a sustainable and "green" strategy. acs.org The process involves the reduction of a C=N double bond using hydrogen gas in the presence of a chiral transition metal catalyst, typically based on iridium, rhodium, or palladium. nih.govresearchgate.netnih.gov

The success of these reactions hinges on the design of the chiral ligand that coordinates to the metal center. The ligand creates a chiral environment around the metal, forcing the hydrogenation to occur preferentially on one face of the imine substrate. While the imine precursors to homoallylic amines like (S)-1-(2-Fluorophenyl)but-3-en-1-amine are not the direct substrates for this hydrogenation (which would saturate the butenyl double bond as well), this method is paramount for creating analogous saturated chiral amines and serves as a benchmark for asymmetric amine synthesis. nih.gov

Significant progress has been made in developing catalysts for the asymmetric hydrogenation of N-aryl imines. acs.orgnih.gov For instance, iridium-(Cp*) complexes containing diamine ligands, when combined with a chiral phosphoric acid, have been shown to be highly active catalysts for the asymmetric hydrogenation of N-aryl imines derived from various ketones. acs.orgnih.gov

Table 2: Examples of Catalytic Asymmetric Hydrogenation of Imines

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Key Features
Ir-(Cp*)-diamine / Chiral Phosphoric AcidN-Aryl IminesUp to 98% eeHighly active catalyst system. acs.orgnih.gov
Pd(OAc)₂ / Chiral LigandSterically Hindered N-TosyliminesGood to Excellent eeEffective for challenging, bulky substrates. researchgate.net
Rh-Diphosphine ComplexesVarious IminesHigh eeClassic catalysts in asymmetric hydrogenation.

This table summarizes representative catalyst systems for the asymmetric hydrogenation of imines, highlighting the high levels of enantioselectivity achievable. Data synthesized from literature reviews. acs.orgnih.govresearchgate.net

Imines are generally more challenging substrates for hydrogenation than ketones due to potential issues with hydrolysis and the presence of E/Z isomers. nih.gov Nevertheless, extensive research has led to the development of highly efficient and selective catalytic systems that provide access to a vast array of valuable chiral amines. acs.orgnih.gov

Organocatalytic Approaches to Chiral Amino Alcohols and Amines

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a significant alternative to metal-based systems for asymmetric synthesis. nih.gov Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are effective organocatalysts for reactions like the asymmetric Mannich reaction. nih.govbeilstein-journals.org

One approach involves the aminophenol-catalyzed reaction between N-phosphinoylimines and pinacol (B44631) allylboronic ester, which provides access to chiral homoallylic amines with high enantioselectivities (76–98% ee). beilstein-journals.org The high selectivity is attributed to an internal hydrogen bond between the catalyst and the P=O fragment of the imine's protecting group. This method is applicable to a wide range of aromatic, heteroaromatic, and aliphatic imines. beilstein-journals.org Another strategy uses an oxazaborolidinium ion catalyst for the allylation of N-(2-hydroxyphenyl)imines, yielding products with good to excellent yields (77–91%) and high enantioselectivities (90–96%). nih.gov The development of achiral probes, like arylisocyanates, in conjunction with organocatalysts also allows for the rapid analysis of chirality in amines and amino alcohols. nih.gov

Table 5: Organocatalytic Synthesis of Chiral Homoallylic Amines This table is based on data for analogous chiral amines as specific data for (S)-1-(2-Fluorophenyl)but-3-en-1-amine was not available in the provided search results.

CatalystSubstrateReagentee (%)
AminophenolN-PhosphinoyliminesPinacol allylboronic ester76–98
Oxazaborolidinium ionN-(2-Hydroxyphenyl)iminesAllyltributylstannane90–96

Biocatalytic Strategies for Asymmetric Amine Synthesis

Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green and efficient alternative to traditional chemical synthesis. frontiersin.orguni-graz.at Enzymes such as transaminases and dehydrogenases are particularly valuable for the production of chiral amines. frontiersin.orgacs.org

Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. nih.govnih.gov This reaction produces a new chiral amine and a ketone byproduct. ATAs are powerful tools for asymmetric synthesis because they can directly convert prochiral ketones into enantiomerically pure amines. nih.gov

A significant challenge in using ATAs is that the reaction equilibrium often disfavors product formation. nih.govtdx.cat To overcome this, various strategies have been developed, such as using specific amine donors like L-alanine or isopropylamine (B41738) and removing the ketone byproduct. nih.govnih.gov For example, coupling the transaminase reaction with a pyruvate (B1213749) decarboxylase (PDC) can effectively remove the pyruvate byproduct, shifting the equilibrium towards the desired amine product. tdx.cat Another approach involves using diamine donors, such as ortho-xylylenediamine, which can drive reactions to high conversion without the need for byproduct removal. capes.gov.br ATAs have been successfully used in one-pot, multi-step cascade reactions, combining them with other enzymes or chemical catalysts to synthesize complex chiral amines. acs.org

Table 6: Asymmetric Synthesis of Chiral Amines using Amine Transaminases This table is based on data for analogous chiral amines as specific data for (S)-1-(2-Fluorophenyl)but-3-en-1-amine was not available in the provided search results.

Ketone SubstrateAmine DonorEnzyme SystemConversion (%)ee (%)
BenzylacetoneL-Alanineω-TA from Vibrio fluvialis JS17 (whole cells)90.2>99
AcetophenoneL-Alanineω-TA from Vibrio fluvialis JS17 (whole cells)92.1>99
Biaryl KetonesIsopropylamineATA variants in cascade with Suzuki-Miyaura coupling-Good
1-Methoxypropan-2-oneIsopropylamine(S)-ATA->99
Data sourced from multiple studies. nih.govacs.orgnih.gov
Role of Amine Dehydrogenases (AmDHs)

Amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines. rsc.org These enzymes catalyze the direct reductive amination of prochiral ketones using ammonia as a cost-effective amine donor, yielding optically pure primary amines with excellent enantioselectivity (often >99% ee) and producing water as the only byproduct. acs.orgnih.gov This process avoids the need for extra recrystallization steps often required to meet the stringent optical purity standards of the pharmaceutical industry. acs.org

The reaction is dependent on a nicotinamide (B372718) cofactor (NADH or NADPH), which is typically recycled in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). hims-biocat.eu This dual-enzyme system enhances atom economy by utilizing ammonium (B1175870) formate as both the nitrogen source and the source of reducing equivalents. nih.gov

While early AmDHs had limitations regarding their acceptance of bulky substrates, significant progress has been made through enzyme engineering and laboratory evolution. acs.orgresearchgate.net For instance, researchers have successfully engineered AmDHs from organisms like Geobacillus kaustophilus and Jeotgalicoccus aerolatus to expand their substrate scope. rsc.orgacs.orgdigitellinc.com These engineered variants now exhibit high activity and specificity towards a wide range of structurally diverse and bulky ketones, including alkyl (hetero)aryl ketones, enabling the synthesis of previously inaccessible chiral amines with high conversions and enantiomeric excess. digitellinc.comacs.org

Table 1: Examples of Engineered Amine Dehydrogenases and Their Applications

Enzyme SourceEngineering MethodTarget SubstratesKey OutcomesCitations
Geobacillus kaustophilusLaboratory EvolutionBulky ketones (e.g., benzylacetone)>99% conversion, >99% ee, 110-fold higher activity acs.orgacs.org
Jeotgalicoccus aerolatusDirected EvolutionAlkyl (hetero)aryl ketonesUp to 99% conversion, up to >99% ee digitellinc.com
Bacillus badiusEnzyme EngineeringVarious carbonyl compoundsAccess to (R)-configured amines hims-biocat.eu
Petrotoga mobilisGenome MiningKetones lacking α or β carboxyl functionSynthesis of (4S)-4-aminopentanoic acid (≥99.5% ee) rsc.org
Sequential Chemoenzymatic Methodologies

Combining the precision of biocatalysis with the versatility of chemical synthesis, sequential chemoenzymatic methodologies provide robust pathways to complex chiral amines. A common strategy involves a chemical reaction to generate a key intermediate, which is then transformed enantioselectively by an enzyme.

A prime example is the synthesis of chiral amines featuring multiple stereocenters, which remains a synthetic challenge. bohrium.com A proof-of-concept has been developed using a bi-enzymatic cascade that combines an ene-reductase (ERED) from the Old Yellow Enzyme (OYE) family with an amine dehydrogenase (AmDH). bohrium.com In this one-pot reaction, the ERED first asymmetrically reduces an unsaturated ketone, and the resulting saturated ketone is then stereoselectively aminated by the AmDH. bohrium.com This cascade approach, which also incorporates a cofactor recycling system, allows for the conversion of inexpensive unsaturated carbonyl compounds into diastereomerically enriched chiral amines with high enantiopurity. bohrium.com

Advanced Carbon-Nitrogen Bond Formation Reactions

Reductive Amination Protocols for C-N Bond Formation

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine source to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. unizin.orglibretexts.org The biocatalytic asymmetric reductive amination of ketones by AmDHs, as detailed in section 2.2.3.2, represents a highly efficient and stereoselective version of this protocol. nih.govrsc.org These enzymatic methods are celebrated for their mild reaction conditions and exceptional stereocontrol, providing direct access to chiral primary amines from prochiral ketones and ammonia. acs.orgnih.gov

Beyond enzymatic methods, organocatalysis has also been effectively applied. For instance, chiral phosphoric acids or sterically hindered oxazaborolidinium ions can catalyze the enantioselective allylation of in situ-formed imines, producing chiral homoallylic amines. nih.govbeilstein-journals.org These methods rely on the catalyst to create a chiral environment that directs the nucleophilic attack of an allylating reagent to one face of the imine. beilstein-journals.org

Nucleophilic Addition to Epoxyalcohols

The synthesis of chiral amino alcohols, which can be precursors to other chiral amines, is often achieved through the nucleophilic ring-opening of epoxides. This reaction involves the addition of a nitrogen nucleophile to an epoxide, where the stereochemistry of the starting material dictates the stereochemical outcome of the product. While not a direct route to non-hydroxylated amines like (S)-1-(2-Fluorophenyl)but-3-en-1-amine, this method is fundamental for creating analogous chiral structures containing both amine and alcohol functionalities.

Radical-Mediated Amine Cyclization

Radical-mediated reactions offer unique pathways for C-N bond formation, particularly for the synthesis of cyclic amines. chemistryviews.org These reactions typically involve the generation of a nitrogen-centered radical, which can then undergo intramolecular cyclization onto an unsaturated moiety like an alkene or arene. nih.govresearchgate.net Aminium radicals, which are protonated nitrogen-centered radicals, are particularly effective for these transformations and can be generated under various conditions, including photoredox catalysis. nih.govacs.org

While this methodology is primarily used for constructing heterocyclic systems such as tetrahydroquinolines or pyrrolidines, it showcases an alternative strategy for C-N bond formation that deviates from traditional polar, two-electron pathways. chemistryviews.orgnih.gov The process can be highly efficient, with some protocols affording cyclized products in excellent yields under mild, non-photochemical conditions using ruthenium catalysts. nih.gov

Table 2: Selected Radical-Mediated Cyclization Approaches

Radical PrecursorReaction TypeCatalyst/ConditionsProduct TypeCitations
N-2,4-dinitrophenoxyaminesIntramolecular C-H AminationRu(bpy)3Cl2, acid, airTetrahydroquinolines nih.gov
Primary sulfonamides & two alkenesThree-component cycloadditionIridium photocatalyst, base, lightSubstituted cyclic amines chemistryviews.org
N-chloroaminesIntramolecular C-H AminationUV photolysisTetrahydroquinolines, fused polycyclics acs.org

Oxidative Amination of Non-Activated Alkenes

Directly installing an amino group onto a non-activated alkene is a highly desirable but challenging transformation. Recent advances have led to the development of oxidative amination reactions that can achieve this, providing a direct route to amines from simple olefin feedstocks. nih.gov

One approach combines photoredox and copper catalysis to achieve the intermolecular oxidative amination of both terminal and internal unactivated alkenes. rsc.orgresearchgate.net The reaction proceeds through the photochemical generation of an amidyl radical, which adds to the alkene. A subsequent copper-mediated β-hydride elimination from the resulting alkyl radical intermediate furnishes the allylic amine product. rsc.org Another strategy employs a palladium catalyst with dioxygen as the terminal oxidant, which has been shown to facilitate the oxidative amination of cyclic alkenes through a proposed cis-aminopalladation mechanism. nih.gov These methods represent a significant step forward in amine synthesis, offering high functional group tolerance under relatively mild conditions. rsc.org

Aza-Prins Cyclization for Nitrogen Heterocycles

The aza-Prins cyclization is a powerful acid-mediated carbon-carbon bond-forming reaction used for the synthesis of nitrogen-containing heterocycles such as piperidines and pyrrolidines. acs.orgrsc.org This reaction involves the condensation of an amine and an aldehyde to form an iminium ion, which is then attacked intramolecularly by an alkene or alkyne nucleophile. rsc.org The versatility of this method allows for the construction of complex cyclic amine structures, which are prevalent in pharmaceuticals and natural products.

The reaction is typically promoted by a Lewis acid or a Brønsted acid. researchgate.net Iron(III) salts have emerged as sustainable and efficient catalysts for this transformation, facilitating the cyclization under mild conditions. acs.orgorganic-chemistry.org For instance, the silyl-aza-Prins cyclization, which utilizes an allylsilane as the nucleophile, can lead to the formation of seven-membered nitrogen heterocycles (tetrahydroazepines) in a single step, creating a C-N and a C-C bond simultaneously. acs.org

The nature of the nitrogen-protecting group, such as a sulfonyl group, can influence the reactivity and outcome of the cyclization. researchgate.net While this specific cyclization is primarily used for creating heterocyclic systems, the principles of generating a stereocenter via the nucleophilic attack on an iminium ion are fundamental to the synthesis of chiral amines. The strategic placement of functional groups on the starting homoallylic amine and aldehyde can be tailored to produce a variety of substituted piperidine (B6355638) rings with controlled stereochemistry.

Table 1: Examples of Aza-Prins Cyclization for Heterocycle Synthesis This table is representative of the Aza-Prins cyclization methodology and does not depict the direct synthesis of (S)-1-(2-Fluorophenyl)but-3-en-1-amine.

Starting Materials Catalyst/Promoter Product Type Reference
Homoallylic Sulfonamide, Aldehyde Lewis Acid (e.g., InCl₃) Substituted Piperidine researchgate.net
Allylsilane, Aldehyde, Amine Iron(III) Salt Tetrahydroazepine acs.org
γ,δ-Unsaturated Amine, Aldehyde Phosphomolybdic Acid 4-Hydroxypiperidine researchgate.net
N,O-acetals with alkyne moiety Acid Catalyst Piperidine derivative rsc.org

Zwitterionic Aza-Claisen Rearrangements

The aza-Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement that serves as a robust method for carbon-carbon bond formation and the synthesis of γ,δ-unsaturated amines. researchgate.net The zwitterionic variant of this reaction offers a powerful pathway for constructing complex acyclic and heterocyclic systems, often with a high degree of stereocontrol. electronicsandbooks.com This rearrangement typically involves the reaction of a tertiary allylic amine with an electrophilic reagent like an isocyanate or an acid chloride, which generates a zwitterionic intermediate that subsequently undergoes the sigmatropic shift. nih.govnih.gov

A significant application of this methodology is in the asymmetric synthesis of molecules with fluorine at a stereogenic center. nih.gov For example, the reaction of a homochiral N-allylpyrrolidine with an α-fluoroacid chloride can proceed via a zwitterionic aza-Claisen rearrangement to yield α-fluoroamides with excellent diastereoselectivity (up to 99% de). nih.gov This approach is a valuable alternative to electrophilic fluorination strategies. The stereochemical outcome of the rearrangement is often dictated by a chair-like transition state, where steric interactions are minimized, allowing for predictable control over the newly formed stereocenter. researchgate.net

This method is highly relevant to the synthesis of (S)-1-(2-Fluorophenyl)but-3-en-1-amine and its analogs. By selecting an appropriate chiral allylic amine and a 2-fluorobenzoyl derivative, it is conceivable to construct the target molecule's core structure with the desired (S)-stereochemistry at the carbon bearing the amine and the fluorophenyl group.

Table 2: Key Features of Zwitterionic Aza-Claisen Rearrangements

Reactants Intermediate Key Transformation Significance Reference
Tertiary Allylic Amine + Isocyanate/Isothiocyanate Zwitterion acs.orgacs.org-Sigmatropic Rearrangement Synthesis of substituted ureas and thioureas nih.gov
Homochiral N-allylpyrrolidine + α-fluoroacid chloride Zwitterion Asymmetric acs.orgacs.org-Sigmatropic Rearrangement Access to α-fluoroamides with high diastereoselectivity nih.gov

Innovations in Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on improving reaction efficiency, reducing environmental impact, and accessing novel chemical space. These innovations are critical for the practical and sustainable production of fine chemicals like chiral amines.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a transformative technology that can dramatically accelerate chemical reactions. Compared to conventional heating methods, microwave irradiation can reduce reaction times from hours or days to mere minutes. nih.gov This rapid and efficient heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature.

This technique has been successfully applied to a wide range of organic transformations, including multicomponent reactions for the synthesis of heterocyclic libraries and the functionalization of complex molecules. nih.govnih.gov For example, the synthesis of N-acetylneuraminic acid congeners was expedited by 1- to 2-orders of magnitude using microwave-assisted protocols. nih.gov In one specific instance, a reaction that required extensive heating was completed in just 10 minutes at 70°C under microwave irradiation. nih.gov The application of microwave technology to the synthesis of (S)-1-(2-Fluorophenyl)but-3-en-1-amine could offer significant advantages, potentially leading to higher yields, cleaner reaction profiles, and a substantial reduction in energy consumption and reaction time.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis Data based on the synthesis of N-acetylneuraminic acid congeners.

Synthesis Step Conventional Method Time Microwave-Assisted Method Time Temperature Reference
Acetylation (Route A) Several hours (typical) 10 minutes 70 °C nih.gov
Acetylation (Route B) Several hours (typical) 120 minutes 70 °C nih.gov
Methyl Esterification Several hours (typical) 30 minutes 80 °C nih.gov

Green Chemistry Considerations in Amine Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net In pharmaceutical and fine chemical synthesis, these principles are paramount for ensuring environmental sustainability and economic viability. au.dk Key considerations include maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and minimizing waste. researchgate.netau.dk

In the context of synthesizing (S)-1-(2-Fluorophenyl)but-3-en-1-amine, several green chemistry strategies can be implemented.

Catalysis: Employing catalytic amounts of reagents, such as the iron(III) catalysts in aza-Prins cyclizations, is preferable to using stoichiometric amounts of toxic or hazardous reagents. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Rearrangement reactions, like the aza-Claisen, are inherently atom-economical.

Solvent Choice: The selection of environmentally benign solvents or, if possible, the execution of reactions in solvent-free conditions, significantly reduces the environmental footprint of a synthesis.

Process Intensification: The use of technologies like microwave synthesis or continuous flow processing can lead to more energy-efficient and scalable processes. au.dk

By integrating these principles from the outset of synthetic route design, the production of chiral amines can be made more sustainable, safer, and more efficient. rsc.orgrsc.org

Chemical Transformations and Reactivity of S 1 2 Fluorophenyl but 3 En 1 Amine

Reactivity of the Allylic Amine Moiety

The but-3-en-1-amine portion of the molecule, often referred to as a homoallylic amine, offers two primary sites for chemical reactions: the nitrogen atom of the primary amine and the carbon-carbon double bond. The proximity of these two groups can lead to unique intramolecular reactions.

Key reactions involving this moiety include:

Aza-Cope Rearrangement : As a 1,5-diene analogue, the N-allylated derivative of (S)-1-(2-Fluorophenyl)but-3-en-1-amine can potentially undergo a nih.govnih.gov-sigmatropic rearrangement, specifically a cationic 2-aza-Cope rearrangement. wikipedia.orgchem-station.com This reaction typically requires the formation of an iminium ion intermediate, which then rearranges to form a new isomeric iminium ion. wikipedia.orgbeilstein-journals.org Subsequent hydrolysis would yield a rearranged amine. The reaction proceeds through a chair-like six-membered transition state. chem-station.com

Oxidation : The double bond in the homoallylic amine can be oxidized. For instance, ammonium-directed oxidation using reagents like m-CPBA in the presence of a strong acid can lead to diastereoselective epoxidation of the alkene. nih.gov Ozonolysis can cleave the double bond to yield an amino acid derivative after oxidative workup. beilstein-journals.org

Additions to the Alkene : The terminal double bond can undergo various addition reactions. For example, hydroboration-oxidation would yield the corresponding amino alcohol. Halogenation can also occur, leading to deaminative cyclization under certain conditions. researchgate.net

Table 1: Representative Reactions of the Allylic Amine Moiety

Reaction TypeTypical ReagentsExpected ProductReference
Cationic 2-Aza-Cope Rearrangement1. Allylation of amine 2. Acid catalyst (e.g., H+)Rearranged isomeric amine (after hydrolysis) wikipedia.org
Epoxidationm-CPBA, Trichloroacetic acid(S)-2-((2-Fluorophenyl)(amino)methyl)oxirane nih.gov
Ozonolysis1. O3 2. Oxidative workup (e.g., H2O2)(S)-3-Amino-3-(2-fluorophenyl)propanoic acid beilstein-journals.org

Transformations Involving the Fluorophenyl Group

The 2-fluorophenyl group is an electron-deficient aromatic system, which imparts specific reactivity. The fluorine atom, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom to which it is attached susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom can act as a leaving group in SNAr reactions, especially when there are additional electron-withdrawing groups on the ring or when strong nucleophiles are used. nih.govlibretexts.org The rate-determining step is typically the attack of the nucleophile on the aromatic ring. youtube.comyoutube.com Due to fluorine's high electronegativity, it is often the best leaving group among halogens in SNAr reactions because it makes the ipso-carbon more electrophilic. libretexts.orgyoutube.com

Benzyne Formation : In the presence of a very strong base, such as an organolithium reagent or sodium amide, deprotonation ortho to the fluorine atom can occur. Subsequent elimination of lithium fluoride would generate a highly reactive benzyne intermediate. princeton.edu This intermediate can then be trapped by various nucleophiles or undergo cycloaddition reactions. The formation of benzyne from 2-fluoroaniline derivatives is a known process. princeton.edu

Table 2: Potential Transformations of the 2-Fluorophenyl Group

Reaction TypeTypical ReagentsIntermediate/ProductReference
Nucleophilic Aromatic Substitution (SNAr)Strong nucleophile (e.g., NaOMe, R2NH)Substituted aniline derivative (e.g., 2-methoxyphenyl or 2-(dialkylamino)phenyl derivative) nih.gov
Benzyne FormationStrong base (e.g., n-BuLi, LDA)Benzyne intermediate, which can be trapped princeton.edu

Intramolecular Cyclization Reactions for Heterocycle Synthesis

The presence of both a nucleophilic amine and an electrophilic (or potentially electrophilic) site within the same molecule allows for various intramolecular cyclization reactions, providing access to important nitrogen-containing heterocycles.

Substituted piperidines can be synthesized from (S)-1-(2-Fluorophenyl)but-3-en-1-amine through intramolecular hydroamination. This reaction involves the addition of the N-H bond of the amine across the C=C double bond of the butenyl chain.

Acid-Catalyzed Hydroamination : Treatment of the N-protected (e.g., tosylated) amine with a Brønsted acid like triflic acid can catalyze the intramolecular cyclization. nih.gov This proceeds via a 6-endo-trig cyclization to form a six-membered ring, yielding a 2-(2-fluorophenyl)-substituted piperidine (B6355638) derivative.

Aza-Prins Cyclization : The reaction of the homoallylic amine with an aldehyde in the presence of a Lewis acid (e.g., AlCl₃) can initiate an aza-Prins cyclization. organic-chemistry.org This process forms a piperidine ring with the incorporation of the aldehyde component at the 2-position and a halide at the 4-position.

A significant transformation involving the 2-fluorophenyl group is its use in the synthesis of indole and carbazole frameworks. This typically proceeds from an imine derivative of the parent amine. The general strategy involves treating a 2-fluorophenyl imine with a strong base like lithium diisopropylamide (LDA). This is proposed to generate a benzyne intermediate via elimination of lithium fluoride, which then undergoes an intramolecular cyclization and subsequent aromatization to furnish the indole or carbazole product. This method provides an efficient route to 2- or 2,3-disubstituted indoles.

Pyrrolidones (γ-lactams) can be synthesized through cyclization reactions that involve the introduction of a carbonyl group.

Oxidative Cyclization : After N-acylation, the resulting amide can undergo an oxidative cyclization. For instance, a palladium-catalyzed aza-Wacker type reaction could achieve the cyclization of the unsaturated amide to form a pyrrolidone. researchgate.net

Reductive Amination/Cyclization : The parent amine could react with keto acids, such as levulinic acid, in a reductive amination process followed by cyclization to yield N-substituted pyrrolidones. researchgate.net

Table 3: Intramolecular Cyclization Reactions

Target HeterocycleReaction TypeKey Reagents/ConditionsResulting StructureReference
Substituted PiperidineIntramolecular Hydroamination1. N-protection (e.g., TsCl) 2. Brønsted Acid (e.g., TfOH)N-protected 2-(2-fluorophenyl)piperidine nih.gov
Indole DerivativeBenzyne Cyclization1. Imine formation 2. Strong Base (e.g., LDA)Substituted indole researchgate.net
PyrrolidoneOxidative Cyclization1. N-acylation 2. Pd(II) catalyst, oxidantN-acyl-5-((2-fluorophenyl)methyl)pyrrolidin-2-one researchgate.netrsc.org

Derivatization for Advanced Chemical Intermediates

The primary amine in (S)-1-(2-Fluorophenyl)but-3-en-1-amine is a key handle for derivatization, allowing for its conversion into a wide range of more complex and stable intermediates for further synthetic applications. nih.gov

N-Acylation : The primary amine readily reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is fundamental for introducing various functional groups and for protecting the amine.

N-Sulfonylation : Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine or triethylamine yields stable sulfonamides. organic-chemistry.orgcbijournal.com Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups that alter the reactivity of the nitrogen atom. cbijournal.comacs.orgprinceton.edu

N-Alkylation/Arylation : The amine can be alkylated or arylated, though direct alkylation can sometimes lead to over-alkylation. Reductive amination with aldehydes or ketones is a more controlled method to produce secondary or tertiary amines.

Carbamate Formation : Reaction with chloroformates (e.g., benzyl chloroformate) or reagents like di-tert-butyl dicarbonate (Boc₂O) provides N-protected carbamates (Cbz or Boc derivatives). These are crucial protecting groups in peptide synthesis and other multi-step synthetic sequences.

Homoallyl Group as a Protecting Moiety : The entire but-3-en-1-yl group attached to the nitrogen (after N-alkylation) can be considered a homoallyl protecting group, which can be removed under specific conditions, such as a one-pot cross-metathesis/elimination sequence. organic-chemistry.orgacs.org

Table 4: Common Derivatization Reactions

Derivative TypeReagentFunctional Group FormedSignificance
AmideAcetyl chloride, Acetic anhydride-NH-C(O)CH3Stable intermediate, protection
SulfonamideTosyl chloride (TsCl), Pyridine-NH-SO2-ArStable intermediate, protecting group, biologically active motif
Carbamate (Boc)Di-tert-butyl dicarbonate (Boc2O)-NH-C(O)O-tBuCommon amine protecting group

Mechanistic Insights into Key Chemical Reactions of (S)-1-(2-Fluorophenyl)but-3-en-1-amine

The chemical reactivity of (S)-1-(2-Fluorophenyl)but-3-en-1-amine is primarily centered around the nucleophilic nature of the amine group and the reactivity of the terminal alkene. The presence of a chiral center and a fluorine-substituted aromatic ring introduces additional complexity and stereochemical considerations into its transformations. Understanding the mechanistic pathways and the factors governing stereochemical control is crucial for the strategic application of this compound in organic synthesis.

Elucidation of Reaction Pathways and Intermediates

The synthesis of chiral homoallylic amines, such as (S)-1-(2-Fluorophenyl)but-3-en-1-amine, often proceeds through the asymmetric allylation of an imine precursor. This transformation is a cornerstone in the synthesis of nitrogen-containing compounds. A common and mechanistically well-studied route involves the reaction of an imine, formed from 2-fluorobenzaldehyde and a suitable nitrogen source, with an allylating agent in the presence of a chiral catalyst.

A plausible reaction pathway for the formation of (S)-1-(2-Fluorophenyl)but-3-en-1-amine involves the initial formation of an N-aryl imine from 2-fluorobenzaldehyde. This imine then serves as the electrophile in a catalytic asymmetric allylation reaction. The catalyst, typically a chiral Lewis acid or a transition metal complex with a chiral ligand, coordinates to the imine, activating it towards nucleophilic attack by the allylating reagent (e.g., allyltributyltin, allylboronate esters).

The key bond-forming step is the addition of the allyl nucleophile to the imine carbon. The facial selectivity of this attack is directed by the chiral catalyst, leading to the preferential formation of one enantiomer. The reaction proceeds through a highly organized transition state where the catalyst, the imine, and the allylating agent are in close proximity.

Key Intermediates in a Representative Catalytic Cycle:

IntermediateDescriptionRole in the Reaction
Chiral Catalyst-Imine Complex The chiral catalyst coordinates to the nitrogen atom of the imine derived from 2-fluorobenzaldehyde.Activation of the imine for nucleophilic attack and establishment of the chiral environment.
Transition State Assembly A highly ordered assembly involving the catalyst-imine complex and the allylating agent.Determines the stereochemical outcome of the reaction. The steric and electronic properties of the catalyst and substrates dictate the preferred geometry.
Product-Catalyst Complex Following the C-C bond formation, the newly formed homoallylic amine remains transiently coordinated to the catalyst.Precedes the release of the final product and regeneration of the catalyst.

The specific nature of the intermediates and the transition state geometry are highly dependent on the choice of catalyst and reaction conditions. For instance, in reactions catalyzed by chiral phosphoric acids, hydrogen bonding between the catalyst and the imine is a key interaction for both activation and stereocontrol. In contrast, transition metal-catalyzed reactions, such as those employing copper or palladium complexes, involve the formation of chiral metal-ligand complexes that coordinate to the imine.

Stereochemical Control in Transformation Pathways

The stereochemical outcome of reactions involving (S)-1-(2-Fluorophenyl)but-3-en-1-amine, or in its synthesis, is dictated by the principles of asymmetric induction. In the context of its synthesis via asymmetric allylation of an imine, the stereocontrol is primarily governed by the chiral catalyst.

The catalyst creates a chiral pocket around the reactive site of the imine. The approach of the allyl nucleophile is sterically hindered from one face of the imine, forcing it to attack from the less hindered face. This facial bias leads to the formation of the desired (S)-enantiomer.

Several factors influence the degree of stereochemical control:

Catalyst Structure: The steric bulk and electronic properties of the chiral ligand are paramount. Bulky ligands can create a more defined and restrictive chiral environment, leading to higher enantioselectivity.

Substrate Structure: The electronic nature of the substituents on the aromatic ring of the imine can influence its reactivity and interaction with the catalyst. The presence of the electron-withdrawing fluorine atom in the ortho position of the phenyl ring can impact the electronic density of the imine carbon and its coordination to the catalyst.

Reaction Conditions: Temperature, solvent, and the nature of the allylating agent can all affect the stability and geometry of the transition state, thereby influencing the stereochemical outcome. Lower temperatures generally lead to higher enantioselectivity by reducing the thermal energy available for non-selective reaction pathways.

Models for Stereochemical Induction:

Several models have been proposed to explain the stereochemical outcome of asymmetric allylation reactions. For many catalyst systems, a cyclic transition state is invoked where the catalyst bridges the imine and the allylating agent. The stereochemistry is then determined by the most stable arrangement of the substituents in this cyclic assembly to minimize steric clashes.

For example, in a simplified model for a Lewis acid-catalyzed allylation, the catalyst coordinates to the imine nitrogen. The allylating agent then approaches the imine carbon. The chiral ligands on the Lewis acid create a steric environment that favors one of the two possible diastereomeric transition states, leading to the formation of a single enantiomer of the product.

The interplay of these factors allows for a high degree of control over the stereochemistry of the transformations leading to and involving (S)-1-(2-Fluorophenyl)but-3-en-1-amine, making it a valuable chiral building block in organic synthesis.

S 1 2 Fluorophenyl but 3 En 1 Amine As a Chiral Building Block in Asymmetric Synthesis

Access to Enantiopure Advanced Organic Intermediates

In theory, the primary amine of (S)-1-(2-Fluorophenyl)but-3-en-1-amine could be utilized as a handle for various chemical transformations. For instance, it could be acylated or alkylated to introduce new functionalities. The adjacent chiral center would be expected to direct the stereochemical outcome of subsequent reactions, a fundamental concept in the synthesis of enantiopure compounds. However, specific examples of its use to generate advanced organic intermediates with high enantiomeric purity are not documented in the current scientific literature.

Applications in the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The structural motifs present in (S)-1-(2-Fluorophenyl)but-3-en-1-amine, namely the amine and the alkene, are prime functionalities for cyclization reactions to form such scaffolds. For example, intramolecular hydroamination or aza-Michael additions could, in principle, lead to the formation of chiral piperidines or other nitrogenous rings. Despite these theoretical possibilities, there is a lack of specific documented syntheses of heterocyclic scaffolds originating from this particular chiral amine.

Precursor for Complex Molecular Architectures in Organic Chemistry

The combination of a chiral amine and a reactive alkene in a single molecule makes (S)-1-(2-Fluorophenyl)but-3-en-1-amine a potentially valuable precursor for the assembly of complex molecular architectures. The alkene moiety could participate in a variety of carbon-carbon bond-forming reactions, such as metathesis or Heck reactions, to build molecular complexity. The stereocenter would be instrumental in controlling the three-dimensional arrangement of the resulting molecule. Nevertheless, the scientific literature does not currently provide concrete examples of its incorporation into the total synthesis of complex natural products or other intricate organic molecules.

Utility in the Development of Chiral Ligands and Catalysts

Chiral amines are frequently employed as precursors for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that enables the enantioselective transformation of a substrate. The nitrogen atom of (S)-1-(2-Fluorophenyl)but-3-en-1-amine could be functionalized to create bidentate or polydentate ligands. However, there are no specific reports on the successful development and application of chiral ligands or catalysts derived from this specific compound.

Computational and Theoretical Investigations of S 1 2 Fluorophenyl but 3 En 1 Amine

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods provide deep insights into this structure through various analyses.

Frontier Molecular Orbital (FMO) Theory: HOMO/LUMO Energy Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting chemical reactivity. mdpi.com The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other species. mdpi.comnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov

No specific HOMO/LUMO energy values or orbital visualizations for (S)-1-(2-Fluorophenyl)but-3-en-1-amine were found in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netbldpharm.com An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential values. Typically, regions of negative potential (rich in electrons) are colored red and are associated with nucleophilic reactivity, while regions of positive potential (electron-poor) are colored blue and indicate sites for electrophilic attack. Green and yellow areas represent intermediate potential values. MEP analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for understanding structure-activity relationships.

Specific MEP maps or analysis for (S)-1-(2-Fluorophenyl)but-3-en-1-amine are not available in the public scientific record.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed, quantitative picture of the bonding within a molecule in terms of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. mdpi.com This method transforms the complex, delocalized molecular orbitals into a set of localized orbitals, allowing for the investigation of hyperconjugative interactions and charge transfer between donor (filled) and acceptor (unfilled) orbitals. The strength of these interactions can be quantified using second-order perturbation theory, providing insights into the stability of the molecule and the nature of its chemical bonds.

A detailed NBO analysis, including data on specific donor-acceptor interactions for (S)-1-(2-Fluorophenyl)but-3-en-1-amine, has not been reported in the searched literature.

Topological Charge Distribution and Mulliken Population Analysis

Topological charge distribution and Mulliken population analysis are methods used to assign partial atomic charges within a molecule, offering a simplified but useful picture of the electron distribution. Mulliken population analysis, one of the earliest methods, partitions the total electron density among the atoms. While widely used, its results can be sensitive to the choice of basis set. More modern methods, such as those based on the topology of the electron density (like Atoms in Molecules theory), can provide a more physically robust description of atomic charges. This information is crucial for understanding electrostatic interactions and for parameterizing molecular mechanics force fields.

No specific data on the topological charge distribution or Mulliken population analysis for (S)-1-(2-Fluorophenyl)but-3-en-1-amine could be located.

Quantum Chemical Calculations for Stereochemical Prediction and Rationalization

Quantum chemical calculations are instrumental in predicting and rationalizing the stereochemical outcomes of chemical reactions. researchgate.net For chiral molecules like (S)-1-(2-Fluorophenyl)but-3-en-1-amine, computational methods can be used to determine the relative energies of different stereoisomers and transition states leading to their formation. By calculating the energies of diastereomeric transition states in a stereoselective reaction, chemists can predict which product will be favored. These calculations provide a powerful tool for designing and optimizing asymmetric syntheses.

There are no published quantum chemical studies specifically aimed at predicting or rationalizing the stereochemistry of reactions involving (S)-1-(2-Fluorophenyl)but-3-en-1-amine.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and the energetic barriers connecting them. This allows for a step-by-step understanding of how reactants are converted into products. Such studies can confirm or refute proposed mechanisms, and even uncover new, unexpected reaction pathways. Density Functional Theory (DFT) is a particularly popular and effective method for these types of investigations in organic chemistry.

No computational studies dedicated to elucidating the reaction mechanisms of (S)-1-(2-Fluorophenyl)but-3-en-1-amine were found in the course of this review.

In-Depth Computational Analysis of (S)-1-(2-Fluorophenyl)but-3-en-1-amine Remains Elusive

A comprehensive review of scientific literature and computational databases reveals a significant gap in the detailed theoretical and computational investigation of the specific chiral compound, (S)-1-(2-Fluorophenyl)but-3-en-1-amine.

Despite extensive searches for scholarly articles and data repositories, specific research detailing the computational and theoretical properties of (S)-1-(2-Fluorophenyl)but-3-en-1-amine, as outlined in the requested structure, could not be located. While general methodologies for computational analysis are well-documented for various related compounds, published studies focusing specifically on the Hirshfeld surface analysis, non-linear optical (NLO) properties, and molecular dynamics simulations of (S)-1-(2-Fluorophenyl)but-3-en-1-amine are not presently available in the public domain.

Computational chemistry is a powerful tool for predicting and understanding the behavior of molecules at an atomic level. Techniques such as Hirshfeld surface analysis are instrumental in exploring intermolecular interactions within a crystal lattice. Similarly, the calculation of NLO properties like first-order hyperpolarizability and molecular dipole moment provides insight into a material's potential for use in optical technologies. Molecular dynamics simulations further allow researchers to observe the conformational changes and dynamic behavior of molecules over time.

However, the application of these advanced computational methods to (S)-1-(2-Fluorophenyl)but-3-en-1-amine has not been the subject of published research found during the information retrieval process. The synthesis and properties of chiral fluorinated amines are of considerable interest in medicinal and materials chemistry, yet this particular molecule appears to be uncharacterized from a computational standpoint in available literature.

Consequently, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the following requested sections:

Molecular Dynamics Simulations to Understand Conformation and Dynamics

Without specific studies, generating an article on these topics for (S)-1-(2-Fluorophenyl)but-3-en-1-amine would require speculation and extrapolation from other compounds, which would not meet the standards of scientific accuracy. Further research and publication in this specific area are needed before a detailed computational article can be compiled.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For (S)-1-(2-Fluorophenyl)but-3-en-1-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its covalent framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy of (S)-1-(2-Fluorophenyl)but-3-en-1-amine reveals the number of chemically distinct protons, their local electronic environments, and their spatial relationships through spin-spin coupling. The spectrum is characterized by distinct signals corresponding to the aromatic, vinylic, allylic, and methine protons.

The protons on the 2-fluorophenyl group typically appear as complex multiplets in the aromatic region of the spectrum. The vinylic protons of the but-3-en-1-yl moiety exhibit characteristic chemical shifts and coupling patterns. The internal vinylic proton (CH=CH₂) shows a complex multiplet due to coupling with both the terminal vinyl protons and the allylic protons. The two terminal vinylic protons (=CH₂) are diastereotopic and appear as distinct signals, often as a doublet of doublets or a multiplet.

The methine proton (CH-NH₂) adjacent to the chiral center and the aromatic ring is a key diagnostic signal. Its chemical shift is influenced by the neighboring phenyl ring and the amine group. The two allylic protons (-CH₂-CH=) are also diastereotopic and typically present as two separate multiplets due to their different spatial relationships with the chiral center. The amine protons (NH₂) may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

Table 1: ¹H NMR Spectroscopic Data for (S)-1-(2-Fluorophenyl)but-3-en-1-amine

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.45-7.00m-
CH=CH₂5.90-5.75m-
CH=CH₂ (trans)5.25-5.15d~17
CH=CH₂ (cis)5.15-5.05d~10
CH-NH₂4.40-4.30t~7.0
CH₂-CH=2.60-2.40m-
NH₂1.80br s-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for (S)-1-(2-Fluorophenyl)but-3-en-1-amine will show signals for the aromatic carbons, the vinylic carbons, the allylic carbon, and the methine carbon.

The carbon atom bearing the fluorine (C-F) will appear as a doublet due to one-bond carbon-fluorine coupling, which is a large and characteristic coupling. The other aromatic carbons will also show smaller couplings to the fluorine atom. The vinylic carbons will have distinct chemical shifts, with the internal carbon appearing at a lower field than the terminal carbon.

Table 2: ¹³C NMR Spectroscopic Data for (S)-1-(2-Fluorophenyl)but-3-en-1-amine

Carbon AssignmentChemical Shift (δ, ppm)
C-F161.0 (d, ¹JCF ≈ 245 Hz)
C-ipso (C-CH-N)131.5 (d, ²JCF ≈ 13 Hz)
CH=CH₂136.0
Aromatic-CH129.0-124.0
CH=CH₂117.5
Aromatic-CH (ortho to F)115.5 (d, ²JCF ≈ 22 Hz)
CH-NH₂55.0
CH₂-CH=43.0

Note: The exact chemical shifts can vary depending on the solvent.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For (S)-1-(2-Fluorophenyl)but-3-en-1-amine, the ¹⁹F NMR spectrum will show a single resonance for the fluorine atom attached to the phenyl ring. The chemical shift of this signal is characteristic of a fluorine atom on an aromatic ring. The signal may appear as a multiplet due to coupling with the ortho-protons on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of (S)-1-(2-Fluorophenyl)but-3-en-1-amine would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic fragmentation pathway for primary amines is the α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. In this case, cleavage of the bond between the methine carbon and the phenyl group would lead to a stable, nitrogen-containing fragment. Another significant fragmentation would be the loss of the allyl group.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition and molecular formula of the compound. For (S)-1-(2-Fluorophenyl)but-3-en-1-amine (C₁₀H₁₂FN), the calculated exact mass can be compared with the experimentally determined mass to confirm the molecular formula with a high degree of confidence.

Table 3: HRMS Data for (S)-1-(2-Fluorophenyl)but-3-en-1-amine

IonCalculated Exact MassObserved Mass
[M+H]⁺166.1027(To be determined experimentally)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for assessing the purity of the compound and for confirming its identity. The sample is vaporized and passed through a GC column, which separates it from any impurities. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. For (S)-1-(2-Fluorophenyl)but-3-en-1-amine, GC-MS analysis would yield a chromatogram with a major peak corresponding to the compound, and the mass spectrum of this peak would match the expected fragmentation pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The IR spectrum of (S)-1-(2-Fluorophenyl)but-3-en-1-amine, a primary amine, exhibits characteristic absorption bands that confirm its structure. wpmucdn.comorgchemboulder.com

Primary amines (RNH2) are distinguished by the presence of two N-H stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.comlibretexts.org One band corresponds to the asymmetric stretching vibration, and the other to the symmetric stretching vibration. libretexts.org These bands are typically weaker and sharper than the broad O-H stretching bands of alcohols that appear in a similar region. libretexts.orgyoutube.com

Another key feature for a primary amine is the N-H bending (scissoring) vibration, which occurs in the 1650-1580 cm⁻¹ range. wpmucdn.comorgchemboulder.com Additionally, a broad band resulting from N-H wagging can be observed between 910 and 665 cm⁻¹, a characteristic of both primary and secondary amines. orgchemboulder.com

The presence of the aromatic ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. youtube.com The C-N stretching vibration for an aromatic amine is typically found in the 1335-1250 cm⁻¹ range. orgchemboulder.com The vinyl group (C=C) of the butenyl side chain will also show a characteristic C=C stretching absorption around 1640 cm⁻¹.

Table 1: Characteristic IR Absorption Ranges for (S)-1-(2-Fluorophenyl)but-3-en-1-amine Functional Groups

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)
Amine (N-H)Asymmetric & Symmetric Stretch3500-3300
Amine (N-H)Bending (Scissoring)1650-1580
Amine (N-H)Wagging910-665
Alkene (C=C)Stretch~1640
Aromatic (C=C)Stretch1600-1450
Aromatic (C-N)Stretch1335-1250
Alkene (=C-H)Stretch>3000
Aromatic (C-H)Stretch>3000

This table is generated based on typical IR absorption ranges for the specified functional groups.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of the absolute stereochemistry of a chiral molecule like (S)-1-(2-Fluorophenyl)but-3-en-1-amine. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial coordinates of each atom.

This method is crucial for confirming the (S)-configuration at the chiral center of the molecule. While other techniques can provide relative stereochemistry, X-ray crystallography offers an absolute assignment. The analysis also reveals important structural parameters such as bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it elucidates the packing of molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding. For instance, in similar structures, C—H⋯O hydrogen bonds have been observed to connect molecules in the crystal. nih.gov

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity and, critically for chiral compounds, the enantiomeric excess of (S)-1-(2-Fluorophenyl)but-3-en-1-amine.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For chiral molecules, the use of a chiral stationary phase (CSP) is essential for separating enantiomers. Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. mdpi.com

In the analysis of (S)-1-(2-Fluorophenyl)but-3-en-1-amine, a solution of the compound is passed through an HPLC column packed with a CSP. The two enantiomers, (S) and (R), interact differently with the chiral environment of the stationary phase, leading to different retention times. This allows for their separation and quantification. rsc.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. wikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly and successfully used for the enantioseparation of chiral amines. mdpi.com

Table 2: Example HPLC Conditions for Chiral Amine Separation

ParameterCondition
ColumnChiralpak AD
Mobile PhaseHexanes/Isopropanol (98:2)
Flow Rate1.0 mL/min
DetectionUV

This table presents typical conditions for the chiral HPLC separation of similar amine compounds and is for illustrative purposes. rsc.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a compound. In the context of (S)-1-(2-Fluorophenyl)but-3-en-1-amine, TLC can be used to quickly determine the presence of the desired product and any remaining starting materials or byproducts. By spotting a small amount of the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the different components will separate based on their polarity. The separated spots can then be visualized, often under UV light. While standard TLC cannot separate enantiomers, it is a valuable tool for monitoring the purification process.

For the purification of (S)-1-(2-Fluorophenyl)but-3-en-1-amine on a larger scale than what is suitable for preparative HPLC, automated flash chromatography is often employed. This technique is a form of preparative column chromatography that uses a pump to force the solvent through the column, speeding up the separation process. It is highly effective for separating the desired compound from impurities with different polarities. While standard flash chromatography does not separate enantiomers, it is a crucial step in obtaining the racemic compound in high purity before any subsequent chiral separation. In some cases, diastereomeric intermediates, which can be separated by flash chromatography, are synthesized to later yield the pure enantiomers. nih.gov

Polarimetry for Optical Rotation Measurement

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org This property is known as optical activity, and the measured rotation is a characteristic physical property of an enantiomer. For (S)-1-(2-Fluorophenyl)but-3-en-1-amine, measuring its optical rotation provides confirmation of its chiral nature and can be used as an indicator of its enantiomeric purity.

The specific rotation, [α], is a standardized measure of the optical rotation and is calculated from the observed rotation, the concentration of the sample, and the path length of the polarimeter cell. wikipedia.org A positive (+) or dextrorotatory reading indicates that the plane of polarized light is rotated clockwise, while a negative (-) or levorotatory reading signifies counter-clockwise rotation. wikipedia.org The magnitude and sign of the specific rotation are unique to the enantiomer under specific conditions of temperature, solvent, and wavelength of light (commonly the sodium D-line at 589 nm). wikipedia.org While a non-zero optical rotation confirms the presence of an excess of one enantiomer, HPLC with a chiral stationary phase is required for the precise determination of the enantiomeric excess. wikipedia.org

Other Advanced Spectroscopic Methods

Advanced spectroscopic methods are crucial for determining the structural and electronic properties of molecules. Techniques such as UV-Visible Spectroscopy and Raman Microspectroscopy provide valuable insights into the electronic transitions and vibrational modes of a compound, respectively. Scanning Electron Microscopy offers a high-resolution view of the material's surface topography.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption of light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For (S)-1-(2-Fluorophenyl)but-3-en-1-amine, the phenyl ring and the but-3-en-1-amine side chain constitute the chromophores. The electronic transitions are typically of the π → π* type, associated with the aromatic ring and the double bond, and n → π* transitions, which may involve the non-bonding electrons of the nitrogen atom in the amine group. The solvent in which the spectrum is recorded can influence the position and intensity of these absorption bands. While specific UV-Vis spectral data for (S)-1-(2-Fluorophenyl)but-3-en-1-amine is not publicly available, a hypothetical dataset is presented in Table 1 to illustrate how such data would be represented.

Table 1: Hypothetical UV-Visible Spectral Data for (S)-1-(2-Fluorophenyl)but-3-en-1-amine

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
Ethanol2057500π → π
Ethanol260250π → π (aromatic)
Cyclohexane262230π → π* (aromatic)

Raman microspectroscopy is a non-destructive analytical technique that provides detailed information about a material's chemical structure, phase, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When the laser light interacts with the molecule, it can excite vibrational modes, resulting in the scattered light having a different frequency. The difference in energy between the incident and scattered photons corresponds to the energy of the vibrational modes of the molecule.

In the context of (S)-1-(2-Fluorophenyl)but-3-en-1-amine, Raman spectroscopy could be used to identify characteristic vibrational bands. For instance, C=C stretching vibrations from the aromatic ring and the butenyl group, C-N stretching from the amine, and C-F stretching from the fluorophenyl group would all produce distinct Raman shifts. This technique could also be valuable for studying the compound's crystalline form and for monitoring chemical reactions involving the amine or the double bond. Although no specific Raman spectra for this compound are available, Table 2 outlines the expected characteristic Raman shifts based on its functional groups.

Table 2: Expected Characteristic Raman Shifts for (S)-1-(2-Fluorophenyl)but-3-en-1-amine

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
C=C (alkene)Stretching1640 - 1680
C=C (aromatic)Stretching1580 - 1620
C-H (aromatic)Stretching3000 - 3100
C-NStretching1000 - 1250
N-HBending1590 - 1650
C-FStretching1000 - 1400

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface. The interaction of the electron beam with the sample produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. These signals are collected by detectors to form an image that reveals information about the sample's surface topography, composition, and morphology.

For (S)-1-(2-Fluorophenyl)but-3-en-1-amine, which is likely to be a crystalline solid or an oil at room temperature, SEM could be used to study the morphology of its solid form. This would include the size, shape, and surface features of its crystals. Such information is critical in materials science and pharmaceutical development for understanding properties like solubility and dissolution rate. As no SEM images of this compound are available in the literature, a detailed description of its morphology cannot be provided.

Thermal Analysis Techniques (TGA, DTA, DSC)

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. nih.gov Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are the most common methods. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. science-softcon.de It is a valuable tool for determining the thermal stability of a material and for studying decomposition processes. bldpharm.com For (S)-1-(2-Fluorophenyl)but-3-en-1-amine, TGA could be used to determine its decomposition temperature and to identify any volatile products that are released upon heating.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. researchgate.net This technique can detect physical transitions such as melting, crystallization, and glass transitions, as well as chemical reactions like decomposition, oxidation, or reduction. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to maintain a sample and a reference at the same temperature. science-softcon.de DSC is a quantitative technique that can determine the enthalpy changes associated with transitions and reactions. science-softcon.de This information is crucial for understanding the energetics of processes like melting and decomposition. uantwerpen.be

Simultaneous TGA-DTA or TGA-DSC analysis provides a comprehensive thermal characterization of a material by measuring both mass changes and thermal events concurrently. nih.govbldpharm.com This combined approach allows for a more detailed interpretation of the thermal behavior of a compound like (S)-1-(2-Fluorophenyl)but-3-en-1-amine. researchgate.net For example, a weight loss observed in the TGA curve can be correlated with an endothermic or exothermic peak in the DTA or DSC curve, helping to distinguish between processes like evaporation and decomposition. nih.gov

Although specific thermal analysis data for (S)-1-(2-Fluorophenyl)but-3-en-1-amine is not available, a hypothetical data table is presented below to illustrate the type of information that could be obtained.

Table 3: Hypothetical Thermal Analysis Data for (S)-1-(2-Fluorophenyl)but-3-en-1-amine

TechniqueEventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Enthalpy (J/g)
DSCMelting150155N/A120
TGADecomposition25028095N/A

Q & A

Q. What synthetic methodologies are commonly employed to prepare (S)-1-(2-Fluorophenyl)but-3-en-1-amine?

  • Methodological Answer : The synthesis typically involves reductive amination or alkylation strategies. For example, a chiral amine precursor can be synthesized by reacting 2-fluorophenylacetaldehyde with allyl Grignard reagents, followed by enantioselective reduction using catalysts like CBS (Corey-Bakshi-Shibata) or enzymatic resolution. Alternatively, the Strecker synthesis or imine reduction (e.g., using NaBH4_4 or LiAlH4_4) may be adapted for stereochemical control . Key Considerations :
  • Monitor reaction stereochemistry using chiral HPLC or polarimetry.
  • Optimize protecting groups (e.g., Boc, Fmoc) to prevent racemization during synthesis.

Q. How is the enantiomeric purity of (S)-1-(2-Fluorophenyl)but-3-en-1-amine validated experimentally?

  • Methodological Answer : Enantiomeric excess (ee) is determined via chiral stationary-phase HPLC or GC, using columns like Chiralpak AD-H or OD-H. Nuclear Overhauser Effect (NOE) NMR experiments can also confirm stereochemistry by analyzing spatial interactions between the fluorine substituent and adjacent protons . Example Data :
TechniqueConditionsKey Observations (e.g., δ in ppm)
1^1H NMRCDCl3_3, 400 MHz5.89–5.68 (m, 1H, CH2_2=CH)
Chiral HPLCHexane:IPA (90:10), 1 mL/minRetention times: S-enantiomer 8.2 min, R-enantiomer 9.5 min

Q. What analytical techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify backbone connectivity and substituent effects (e.g., fluorine-induced deshielding). For example, the allyl group’s protons appear as a multiplet at δ 5.89–5.68 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves absolute configuration and torsion angles.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+: 194.12).

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of (S)-1-(2-Fluorophenyl)but-3-en-1-amine?

  • Methodological Answer : Hydrogen-bonding networks are analyzed using graph-set notation (e.g., Etter’s rules ). Mercury CSD visualizes intermolecular interactions (e.g., N–H···F or π-π stacking). For example:
  • Primary motif : N–H···F interactions between the amine and fluorophenyl groups.
  • Secondary interactions : C–H···π contacts involving the benzene ring.
    Data Table :
Interaction TypeDistance (Å)Angle (°)Graph-Set Descriptor
N–H···F2.85155D(2)1D(2)^1
C–H···π3.12145R22(8)R_2^2(8)

Q. What computational strategies predict the compound’s reactivity in asymmetric catalysis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for reactions like allylic amination. Key parameters:
  • Frontier Molecular Orbitals : HOMO/LUMO gaps predict nucleophilic/electrophilic sites.
  • Non-covalent Interaction (NCI) plots : Visualize steric clashes between the fluorophenyl group and reactants.
    Case Study : DFT predicts a 2.3 kcal/mol energy barrier difference between S- and R-enantiomer pathways, explaining enantioselectivity in catalysis .

Q. How can conflicting NMR data (e.g., unexpected coupling constants) be resolved for this compound?

  • Methodological Answer :
  • Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the fluorophenyl group).
  • COSY/NOESY : Identify scalar coupling pathways and spatial proximities. For instance, allylic protons (δ 2.64–2.34 ppm) may show coupling with the amine proton (δ 1.69 ppm) .
  • DFT-NMR Comparison : Calculate theoretical chemical shifts using Gaussian and compare with experimental data.

Q. What strategies mitigate racemization during functionalization of the allyl group?

  • Methodological Answer :
  • Low-Temperature Reactions : Perform allylic oxidations or cross-metathesis below –20°C to limit epimerization.
  • Protecting Groups : Use trityl or sulfonamide groups to shield the amine during transformations.
  • In Situ Monitoring : ReactIR tracks intermediates to optimize reaction times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.